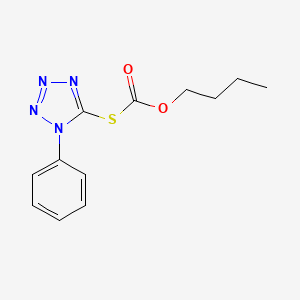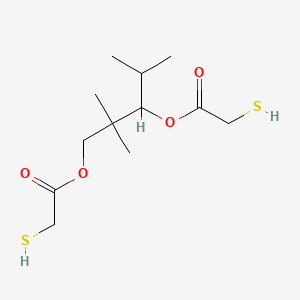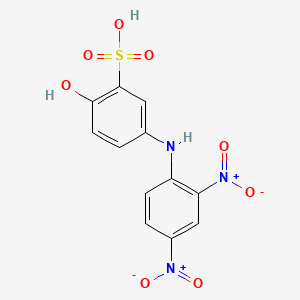
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid is a complex organic compound characterized by the presence of a dinitrophenyl group, an amino group, a hydroxyl group, and a sulfonic acid group. This compound is known for its applications in various fields, including analytical chemistry and biochemistry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid typically involves the reaction of 2,4-dinitrochlorobenzene with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the hydroxyl and sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding diamines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid is widely used in scientific research due to its versatile chemical properties:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The presence of the dinitrophenyl group allows it to form stable complexes with proteins, thereby modulating their activity. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: Investigated for its antiviral properties.
2,4-Dinitrophenol: Used as a metabolic stimulant and in biochemical studies.
Uniqueness
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and in environments where solubility is a critical factor.
Propriétés
Numéro CAS |
71607-42-6 |
|---|---|
Formule moléculaire |
C12H9N3O8S |
Poids moléculaire |
355.28 g/mol |
Nom IUPAC |
5-(2,4-dinitroanilino)-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C12H9N3O8S/c16-11-4-1-7(5-12(11)24(21,22)23)13-9-3-2-8(14(17)18)6-10(9)15(19)20/h1-6,13,16H,(H,21,22,23) |
Clé InChI |
CQTYKXPSTQLSOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




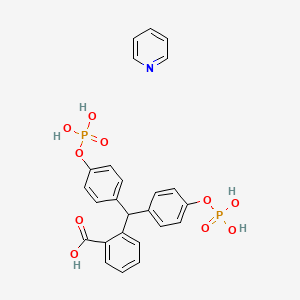


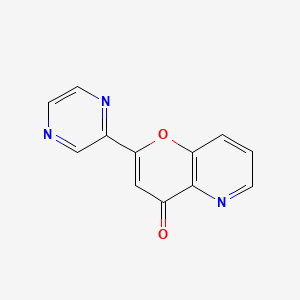
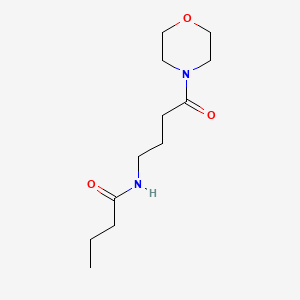
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)



